molecular formula C8H5BrClFO2 B2942255 Methyl 3-bromo-6-chloro-2-fluorobenzoate CAS No. 1543224-54-9

Methyl 3-bromo-6-chloro-2-fluorobenzoate

Cat. No.: B2942255
CAS No.: 1543224-54-9
M. Wt: 267.48
InChI Key: XVJYXNMSZNREOX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-6-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms on the benzene ring enhances its binding affinity and specificity. The compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-chloro-6-fluorobenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-chloro-6-fluorobenzoate

Uniqueness

Methyl 3-bromo-6-chloro-2-fluorobenzoate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 3-bromo-6-chloro-2-fluorobenzoate is a halogenated benzoate compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_9H_6BrClF_O_2 and a molar mass of approximately 301.92 g/mol. Its structure features a benzoate framework with bromine, chlorine, and fluorine substituents, which significantly influence its reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₆BrClF₀₂
Molar Mass301.92 g/mol
Melting PointNot specified
SolubilityVaries with solvent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby blocking catalytic activities essential for various biochemical pathways. This inhibition can lead to significant changes in cellular processes, making it a candidate for therapeutic applications in infectious diseases and cancer treatment.

Antimicrobial Properties

Research indicates that halogenated benzoates, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in critical pathways for pathogen survival or proliferation. For instance, derivatives with similar structures have been reported to inhibit SARS-CoV-2 methyltransferases, highlighting the potential of this compound in antiviral drug development .

Case Studies and Research Findings

  • Antiviral Activity : A study exploring the activity of benzoic acid derivatives against SARS-CoV-2 found that modifications at the 2-position significantly enhanced inhibitory potency. The introduction of halogens like bromine and chlorine was noted to improve binding affinity to viral targets, suggesting that this compound could be similarly effective .
  • In Silico Studies : Computational docking studies have indicated that this compound can form stable interactions with target proteins involved in fungal infections. The binding energy calculated during these studies suggests a strong affinity for certain fungal proteins, supporting its use as a potential antifungal agent .
  • Pharmacological Evaluations : Various pharmacological evaluations have been conducted on related compounds within the same class. These studies typically assess toxicity, bioavailability, and metabolic stability, which are crucial for determining the viability of these compounds as drug candidates .

Properties

IUPAC Name

methyl 3-bromo-6-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJYXNMSZNREOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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